molecular formula C16H18FN3O2 B4502342 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide

Cat. No.: B4502342
M. Wt: 303.33 g/mol
InChI Key: AJTOTUGHYUZSQU-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide (CAS Number: 1224162-75-7) is a small molecule building block with a molecular formula of C16H18FN3O2 and a molecular weight of 303.33 g/mol . This compound features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and an N-isobutylacetamide side chain, a structure of high interest in medicinal chemistry and drug discovery research. The presence of the fluorophenyl group is a common motif in bioactive molecules, often used to modulate properties like metabolic stability and membrane permeability. The acetamide side chain, particularly with its isobutyl group, can be critical for molecular recognition and binding affinity in various biological targets. Researchers utilize this compound and its structural analogs, such as those with different alkylamide substitutions , as key intermediates in the synthesis and optimization of potential therapeutic agents. Its applications extend to the development of inhibitors and probes for studying specific enzymatic pathways and cellular processes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOTUGHYUZSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinyl ring, introduction of the fluorophenyl group, and attachment of the isobutylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The fluorophenyl group can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and their implications:

Compound Name Core Structure Substituents Key Structural Differences Impact on Properties
Target Compound :
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
Pyridazinone - 4-Fluorophenyl (position 3)
- N-isobutyl acetamide
N/A Balanced lipophilicity; potential for improved metabolic stability
2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)-N-(4-ethylphenyl)acetamide Pyridazinone - 4-Chlorophenyl (position 3)
- N-4-ethylphenyl acetamide
Chlorine (vs. fluorine) and aromatic N-substituent Higher lipophilicity; potential for stronger target binding but reduced solubility
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide Pyridazinone - 4-Fluoro-2-methoxyphenyl (position 3)
- N-4-butylphenyl acetamide
Methoxy group enhances solubility; butyl chain increases lipophilicity Improved solubility but slower metabolic clearance
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Pyridazinone - 3-Methoxyphenyl (position 3)
- Indole-ethyl acetamide
Methoxy and indole groups Enhanced selectivity for neurological targets; higher molecular weight

Key Observations :

  • Halogen Effects : Fluorine’s electron-withdrawing nature may improve binding affinity compared to chlorine or bromine, which are bulkier and more lipophilic .
  • N-Substituents : The isobutyl group in the target compound offers a balance between lipophilicity and steric effects, unlike aromatic substituents (e.g., 4-ethylphenyl) that may hinder target access .
Physicochemical Properties
  • Solubility : Methoxy-containing analogs (e.g., 2-methoxyphenyl derivatives) exhibit higher aqueous solubility due to polar interactions, whereas halogenated analogs (e.g., 4-chlorophenyl) are more lipophilic .
  • Stability : The target compound’s acetamide group is less prone to oxidation than thiazole or indole-containing derivatives, which may degrade under oxidative conditions .

Q & A

Basic: What are the critical synthetic steps and reaction parameters for synthesizing 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide?

The synthesis involves:

  • Step 1: Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via condensation reactions under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
  • Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
  • Step 3: Acetamide side-chain attachment via alkylation or amide bond formation using isobutylamine .
    Optimization Parameters:
  • Solvents: Ethanol or acetic acid for polar intermediates; DMF for coupling reactions .
  • Catalysts: Acidic conditions (HCl) for cyclization; palladium catalysts for cross-coupling .
  • Temperature: 60–100°C for cyclization; room temperature for amide coupling .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., distinguishing pyridazinone protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (±1 ppm accuracy) .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
  • HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced: How do structural modifications influence biological activity, and what methodologies support SAR studies?

Key Substituent Effects:

  • 4-Fluorophenyl Group: Enhances lipophilicity and target binding (e.g., HDAC inhibition) .
  • N-Isobutylacetamide: Modulates solubility and pharmacokinetics (e.g., CNS penetration for anticonvulsant activity) .
    Methodologies for SAR:
  • In Vitro Assays: Test derivatives against target enzymes (e.g., HDAC inhibition assays) .
  • Molecular Docking: Predict binding interactions with receptors like CXCR3 or HDAC isoforms .
  • Comparative Analysis: Benchmark activity against analogs (e.g., BD103/BD064 for CXCR3 modulation) .

Advanced: How can contradictory efficacy data across biological assays be resolved?

Potential Causes:

  • Assay variability (e.g., cell line differences in anticancer studies) .
  • Off-target effects (e.g., unintended kinase inhibition) .
    Resolution Strategies:
  • Standardized Protocols: Use identical cell lines (e.g., HT-29 for cytotoxicity) and assay conditions .
  • Counter-Screening: Test against unrelated targets (e.g., kinase panels) to rule out off-target activity .
  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to compare potency across studies .

Advanced: What mechanisms underpin the compound’s anticancer or anticonvulsant effects, and how are they validated?

Proposed Mechanisms:

  • Anticancer: HDAC inhibition leading to histone hyperacetylation and apoptosis .
  • Anticonvulsant: Modulation of GABAergic signaling or sodium channel blockade .
    Validation Methods:
  • Enzyme Activity Assays: Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Electrophysiology: Patch-clamp studies to assess ion channel modulation .
  • Gene Knockdown: siRNA silencing of HDAC isoforms to confirm target specificity .

Basic: What are the best practices for compound storage and stability assessment?

  • Storage: –20°C in anhydrous DMSO (≤10 mM) to prevent hydrolysis .
  • Stability Tests:
    • pH Stability: Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
    • Light Sensitivity: Expose to UV-Vis light and track photodegradation products .

Advanced: How should in vitro/in vivo pharmacokinetic and toxicity studies be designed?

  • In Vitro PK:
    • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction .
  • In Vivo Toxicity:
    • Acute Toxicity: Dose escalation in rodents (OECD 423 guidelines) .
    • Genotoxicity: Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide

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